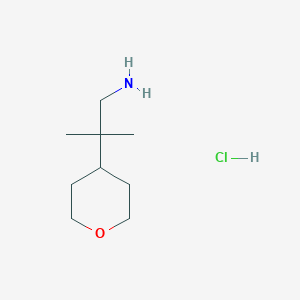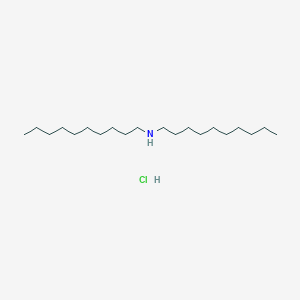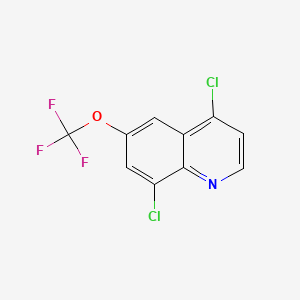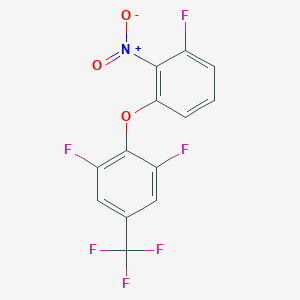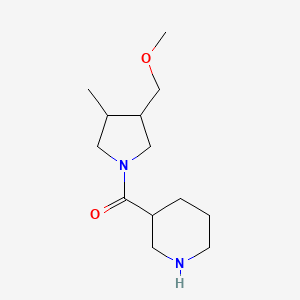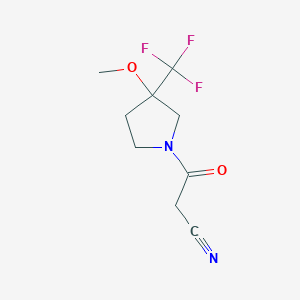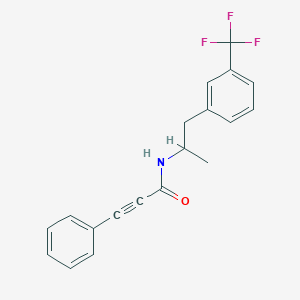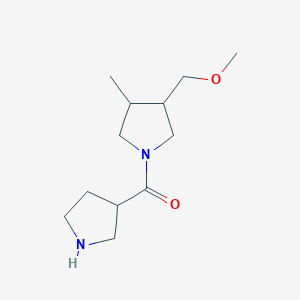
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a complex organic compound characterized by the presence of two pyrrolidine rings Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone typically involves the construction of the pyrrolidine rings from cyclic or acyclic precursors. One common method is the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at a temperature of 165–200°C and a pressure of 17–21 MPa . This reaction is carried out in a continuous tube reactor and involves multistage purification and separation by extractive and azeotropic distillation.
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often follows similar synthetic routes but on a larger scale. The use of fixed-bed catalysts and continuous flow reactors ensures high efficiency and yield. The final product is obtained after rigorous purification processes to ensure the removal of impurities.
化学反応の分析
Types of Reactions
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
科学的研究の応用
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine rings in the compound allow it to interact with various enzymes and receptors, potentially modulating their activity. Molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler compound with a single pyrrolidine ring.
(3-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride: A derivative with a fluorophenyl group.
(1-methylpyrrolidin-3-yl)methanamine: A related compound with a methyl group on the pyrrolidine ring.
Uniqueness
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is unique due to the presence of two pyrrolidine rings and the methoxymethyl group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C12H22N2O2/c1-9-6-14(7-11(9)8-16-2)12(15)10-3-4-13-5-10/h9-11,13H,3-8H2,1-2H3 |
InChIキー |
RKQYNVMYXCOCIK-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC1COC)C(=O)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


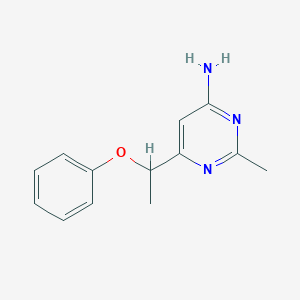
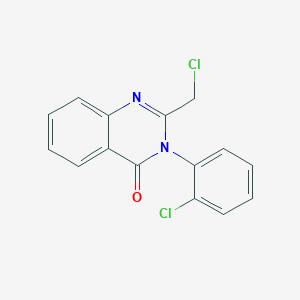
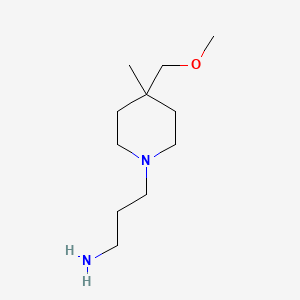
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)

![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)
